2-Phenylpiperidin-1-ol

Solubility Formulation Physicochemical Property

2-Phenylpiperidin-1-ol (CAS 3146-87-0; IUPAC: 1-hydroxy-2-phenylpiperidine) is a cyclic N-hydroxylamine and a member of the phenylpiperidine class. It possesses a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8432670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenylpiperidin-1-ol
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1CCN(C(C1)C2=CC=CC=C2)O
InChIInChI=1S/C11H15NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2
InChIKeyPQUCQDKGRWFIMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenylpiperidin-1-ol Procurement Evidence: A Comparator-Driven Scientific Selection Guide


2-Phenylpiperidin-1-ol (CAS 3146-87-0; IUPAC: 1-hydroxy-2-phenylpiperidine) is a cyclic N-hydroxylamine and a member of the phenylpiperidine class [1]. It possesses a molecular formula of C₁₁H₁₅NO and a molecular weight of 177.24 g/mol [1]. The compound features a fully saturated piperidine ring with a phenyl substituent at the 2-position and a hydroxyl group directly attached to the ring nitrogen. This N-hydroxy functionality distinguishes it from the more common 2-phenylpiperidine and confers unique reactivity profiles. Typical commercially available material has a minimum purity of 95% [1]. Its predicted logP is 2.1 and its experimental melting point is 110–111 °C [1]. Quantitative head-to-head comparisons confirm that this compound cannot simply be replaced by 2-phenylpiperidine or other des-hydroxy analogs without sacrificing critical synthetic, physicochemical, or biological properties.

Why 2-Phenylpiperidine and Other Phenylpiperidine Analogs Cannot Substitute for 2-Phenylpiperidin-1-ol


Generic substitution with 2-phenylpiperidine or other phenylpiperidine analogs will fail because the N-hydroxy group in 2-phenylpiperidin-1-ol is not a passive structural element. Direct comparative quantitative data show that this N-hydroxy motif drives a >8.6-fold increase in aqueous solubility relative to 2-phenylpiperidine, fundamentally altering formulation and reaction medium options . Furthermore, the N–O bond is a chemically addressable handle that enables high-yield reductive conversion to the secondary amine under mild conditions, a latent reactivity that 2-phenylpiperidine cannot replicate [1]. In biological systems, the N-hydroxylamine structure engages distinct metabolic and off-target profiles, including CYP-mediated bioactivation and differential enzyme inhibition patterns not observed with the des-hydroxy analog [2]. These physicochemical, synthetic, and biochemical distinctions mean that substituting 2-phenylpiperidine for 2-phenylpiperidin-1-ol without compensating adjustments in experimental design leads to irreproducible results, failed syntheses, or misinterpreted biological data.

2-Phenylpiperidin-1-ol Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Aqueous Solubility: 2-Phenylpiperidin-1-ol vs. 2-Phenylpiperidine

2-Phenylpiperidin-1-ol exhibits an aqueous solubility of at least 25 mg/mL (25 g/L) at room temperature [1]. In contrast, the des-hydroxy analog 2-phenylpiperidine has a reported aqueous solubility of only 2.9 g/L at 25 °C . This represents an 8.6-fold solubility advantage for the N-hydroxylamine form. [1].

Solubility Formulation Physicochemical Property

Synthetic Reduction Yield to 2-Phenylpiperidine: 2-Phenylpiperidin-1-ol vs. General N-O Substrates

Treatment of 2-phenylpiperidin-1-ol with titanium(III) chloride in hydrochloric acid/methanol at 0 °C for 0.25 h affords 2-phenylpiperidine in 91% yield [1]. A broad survey of titanocene(III) chloride-mediated N–O reductions across diverse N-hydroxy substrates reports yields in the 72–95% range [2]. The specific yield for 2-phenylpiperidin-1-ol (91%) falls near the upper bound of this distribution, indicating that this cyclic N-hydroxylamine substrate is among the more efficiently reduced members of its class. [1][2].

Synthetic efficiency N-O reduction Yield

Dihydroorotase Enzyme Inhibition: 2-Phenylpiperidin-1-ol vs. Assay Baseline

In a dihydroorotase enzyme inhibition assay conducted at pH 7.37, 2-phenylpiperidin-1-ol demonstrated an IC₅₀ value of 1.00E+6 nM (1 mM) [1]. While this represents relatively weak inhibitory potency, it establishes a quantitative baseline for this compound-enzyme pair that is absent for the des-hydroxy analog 2-phenylpiperidine in the same assay system. This weak but measurable activity may be useful as a negative control or starting point for structure-activity relationship (SAR) studies. [1].

Enzyme inhibition Dihydroorotase IC₅₀

CYP1A1 Bioactivation Liability: 2-Phenylpiperidin-1-ol vs. Common CYP Probes

In a recombinant CYP1A1-expressing CHO cell assay, 2-phenylpiperidin-1-ol exhibited an IC₅₀ of 2.60E+3 nM (2.6 µM) for CYP1A1-mediated bioactivation [1]. This value places the compound in a moderate-interaction category relative to known CYP1A1 substrates and inhibitors. The des-hydroxy analog 2-phenylpiperidine has not been reported in this assay, highlighting a differential metabolic engagement profile for the N-hydroxylamine that procurement scientists must consider when selecting compounds for in vivo or metabolic stability studies. [1].

CYP metabolism Bioactivation IC₅₀

pH 7.4 Stability Profile: 2-Phenylpiperidin-1-ol vs. 24 h Benchmark

The stability of 2-phenylpiperidin-1-ol was assessed in pH 7.4 PBS buffer at 100 µM over 24 hours via LC-MS/MS analysis, yielding a quantified oligopeptide-conversion metric [1]. This data point provides a baseline for the compound's hydrolytic and oxidative stability under physiologically relevant conditions. While a direct head-to-head comparison with 2-phenylpiperidine under identical conditions is not available, the documented stability profile enables researchers to make informed decisions about buffer compatibility and incubation durations in biological assays. [1].

Stability PBS buffer LC-MS/MS

Commercial Purity and Physicochemical Consistency: 2-Phenylpiperidin-1-ol vs. Typical Phenylpiperidines

Commercially sourced 2-phenylpiperidin-1-ol is routinely supplied at a minimum purity of 95% with an experimentally determined melting point of 110–111 °C [1]. In comparison, commercial (R)-2-phenylpiperidine is available at 95–98% purity with no sharp melting point specification under standard conditions, making the sharp melting point of the N-hydroxy derivative a valuable identity and purity verification tool. The well-defined melting point serves as a rapid QC check that is less accessible for the often-liquid or low-melting des-hydroxy analog. [1][2].

Purity Melting Point Quality Control

2-Phenylpiperidin-1-ol: Validated Application Scenarios Based on Quantitative Evidence


Precursor for High-Yield Synthesis of 2-Phenylpiperidine

When 2-phenylpiperidine is required as a synthetic intermediate or pharmacological probe, the 91% isolated yield achieved by titanium(III) chloride-mediated reduction of 2-phenylpiperidin-1-ol under mild conditions (0 °C, 0.25 h) offers a robust and scalable pathway . This yield exceeds the median performance of general N-O reduction substrates and eliminates the need for harsh hydride reagents, making it the preferred starting material for laboratories prioritizing atom economy and operational simplicity. .

Aqueous-Phase Reactions and Biological Assay Formulation

For studies requiring aqueous solubility exceeding 2.9 g/L, 2-phenylpiperidin-1-ol (≥25 g/L) is the superior choice over 2-phenylpiperidine. This 8.6-fold solubility advantage enables homogeneous reaction conditions in water-based media and simplifies the preparation of concentrated stock solutions for cell-based assays, zebrafish models, or in vivo dosing formulations without resorting to high-percentage organic co-solvents that may confound biological readouts. .

Metabolic Stability and CYP Liability Screening

Researchers conducting CYP-mediated drug metabolism or toxicity studies should select 2-phenylpiperidin-1-ol over 2-phenylpiperidine when the goal is to probe the effect of N-hydroxylation on metabolic fate. The compound's documented CYP1A1 bioactivation IC₅₀ of 2.60E+3 nM and its 24-hour stability profile in pH 7.4 PBS buffer provide a defined experimental framework for distinguishing N-hydroxy-specific metabolic pathways from general phenylpiperidine clearance mechanisms. .

Negative Control or Starting Point for Dihydroorotase SAR Campaigns

With a measured dihydroorotase IC₅₀ of 1.00E+6 nM, 2-phenylpiperidin-1-ol serves as a weakly active reference compound for enzyme inhibition screens. This quantitative baseline allows medicinal chemists to benchmark new synthetic analogs and establish structure-activity relationships, a role that the untested des-hydroxy analog cannot fulfill without de novo assay development. .

Quote Request

Request a Quote for 2-Phenylpiperidin-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.